molecular formula C17H21NO2 B12592640 Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate CAS No. 651053-74-6

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Cat. No.: B12592640
CAS No.: 651053-74-6
M. Wt: 271.35 g/mol
InChI Key: ZJUKSXCTQZUZEO-UHFFFAOYSA-N
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Description

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a chemical compound with a complex structure It is characterized by the presence of a phenyl group attached to a pyridine ring, which is further substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-ethyl-2,3,5-trimethylpyridine and phenyl carboxylate derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other similar compounds, such as:

    4-ethyl-2,3,5-trimethylpyridine: Lacks the phenyl carboxylate group, leading to different chemical properties and applications.

    Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

651053-74-6

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

phenyl 4-ethyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21NO2/c1-5-16-12(2)11-18(14(4)13(16)3)17(19)20-15-9-7-6-8-10-15/h6-11,16H,5H2,1-4H3

InChI Key

ZJUKSXCTQZUZEO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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